molecular formula C9H7BrKNO2 B6246388 potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate CAS No. 2408970-81-8

potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B6246388
CAS No.: 2408970-81-8
M. Wt: 280.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is an organometallic compound that features a cyclopropane ring substituted with a carboxylate group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.

    Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is brominated using reagents like N-bromosuccinimide (NBS).

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, which can be achieved by treating the cyclopropane intermediate with carbon dioxide under basic conditions.

    Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

    Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of more stable products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while ring-opening reactions can produce linear or branched carboxylates.

Scientific Research Applications

Chemistry

In chemistry, potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is used as a versatile intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropane and pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets through its bromopyridine and cyclopropane moieties. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium 1-(3-chloropyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Potassium 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Potassium 1-(3-iodopyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in synthetic and biological applications, making it distinct from its chlorine, fluorine, and iodine counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2408970-81-8

Molecular Formula

C9H7BrKNO2

Molecular Weight

280.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.